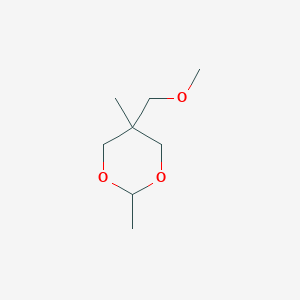
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane
説明
アドレノクロムモノアミノグアニジンは、アドレナリン(エピネフリン)の酸化によって生成される化合物であるアドレノクロムの誘導体です。これは、止血作用が知られており、血液凝固を促進することで出血を止めるのに役立ちます。 この化合物は、放射線防護効果と造血前駆細胞の生存率を高める可能性について研究されています .
2. 製法
合成経路と反応条件: アドレノクロムモノアミノグアニジンは、アドレノクロムとアミノグアニジンを反応させることで合成できます。 一方法は、アドレノクロムの水溶液にアミノグアニジン硝酸塩、硝酸、水混合物を加え、混合物を攪拌することです .
工業的製法: 工業的には、アドレノクロムは通常、アドレナリンまたはその塩を、フェリシアン化カリウムや過硫酸塩などの酸化剤を用いて水性媒体中で酸化することで生成されます。 生成されたアドレノクロムは、その後、アミノグアニジンと反応させてアドレノクロムモノアミノグアニジンを生成できます .
反応の種類:
一般的な試薬と条件:
酸化剤: 酸化銀、フェリシアン化カリウム、過硫酸塩
反応条件: 水性媒体、pH 4〜8、ビスマスの水溶性塩の存在.
主要な生成物:
アドレノクロム: アドレナリンの酸化によって生成されます.
アドレノクロムモノアミノグアニジン: アドレノクロムとアミノグアニジンの反応によって生成されます.
特性
CAS番号 |
19476-88-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
5-(methoxymethyl)-2,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-7-10-5-8(2,4-9-3)6-11-7/h7H,4-6H2,1-3H3 |
InChIキー |
VWPPOYZNPCNBMV-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C)COC |
正規SMILES |
CC1OCC(CO1)(C)COC |
他のCAS番号 |
19476-88-1 |
同義語 |
5β-(Methoxymethyl)-2β,5α-dimethyl-1,3-dioxane |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Adrenochrome monoaminoguanidine can be synthesized by reacting adrenochrome with aminoguanidine. One method involves adding a mixture of aminoguanidine nitrate, nitric acid, and water to an aqueous solution of adrenochrome while agitating the mixture .
Industrial Production Methods: In industrial settings, adrenochrome is typically produced by oxidizing adrenaline or its salts with oxidizing agents such as potassium ferricyanide or persulfates in an aqueous medium. The resulting adrenochrome can then be reacted with aminoguanidine to produce adrenochrome monoaminoguanidine .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Silver oxide, potassium ferricyanide, persulfates
Reaction Conditions: Aqueous medium, pH range of 4 to 8, presence of water-soluble salts of bismuth.
Major Products:
Adrenochrome: Produced by the oxidation of adrenaline.
Adrenochrome Monoaminoguanidine: Produced by the reaction of adrenochrome with aminoguanidine.
科学的研究の応用
作用機序
アドレノクロムモノアミノグアニジンの正確な作用機序は完全には解明されていません。これは、Gq 偶合型受容体である血小板表面アドレノレセプターと相互作用すると考えられています。 この相互作用は、ホスホリパーゼC イノシトールトリリン酸/ジアシルグリセロール経路を活性化し、細胞内カルシウムレベルの上昇につながります. この経路は、細胞生存や増殖を含むさまざまな細胞プロセスに関与しています。
類似化合物:
アドレノクロム: アドレナリンの酸化によって生成される親化合物.
アドレノクロムモノセミカルバゾン: アドレノクロムの別の誘導体で、止血作用が知られています.
カルバゾクロム: アドレノクロムのセミカルバジド誘導体で、止血薬として使用されます.
類似化合物との比較
Adrenochrome: The parent compound, produced by the oxidation of adrenaline.
Adrenochrome Monosemicarbazone: Another derivative of adrenochrome, known for its hemostatic properties.
Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic medication.
Uniqueness: Its ability to enhance the survival of hematopoietic progenitor cells also sets it apart from other adrenochrome derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


